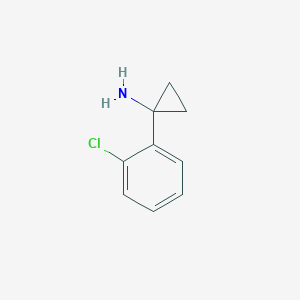

1-(2-Chlorophenyl)cyclopropanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGXYERMKZBANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639860 | |

| Record name | 1-(2-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870708-39-7 | |

| Record name | 1-(2-Chlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorophenyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chlorophenyl Cyclopropanamine

Advanced Synthetic Routes for the Cyclopropane (B1198618) Moiety

The formation of the three-membered cyclopropane ring attached to a 2-chlorophenyl group is a key challenge in the synthesis of 1-(2-chlorophenyl)cyclopropanamine. Modern organic synthesis offers several sophisticated routes to achieve this, including stereoselective approaches, transition metal-catalyzed reactions, and other alternative strategies.

Stereoselective Synthesis Approaches for Enantiomeric Purity

Achieving enantiomeric purity is crucial for many pharmaceutical applications. For cyclopropane-containing compounds, stereoselective synthesis often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of the atoms.

One of the most effective methods for the asymmetric synthesis of cyclopropanes is through the use of chiral dirhodium tetracarboxylate catalysts. nih.gov These catalysts can facilitate the enantioselective cyclopropanation of alkenes with diazo compounds. In a potential synthetic route to an enantiomerically enriched precursor of this compound, a chiral dirhodium catalyst such as Rh₂(S-PTAD)₄ could be employed in the reaction of 2-chlorostyrene (B146407) with a suitable diazoacetate. nih.gov The choice of catalyst and reaction conditions, including the solvent, is critical for achieving high enantioselectivity. nih.gov

Another approach involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the synthesis of specific enantiomers of cyclopropane derivatives, which can then be converted to the final amine product.

A conceptually novel 1,2-chirality transfer approach has also been described for the stereoselective synthesis of enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov This method relies on the hyperconjugative interaction of an electronically excited carbonyl group with the sigma* orbital of an adjacent C-X bond in the transition state of a hydrogen abstraction. This interaction leads to a differentiation between two diastereotopic methylene (B1212753) groups, resulting in a stereoselective cyclization. nih.gov

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a significant role in the formation of cyclopropane rings. mdpi.comnih.gov These reactions typically involve the reaction of an alkene with a carbene precursor, often a diazo compound, in the presence of a metal catalyst.

Dirhodium and copper catalysts are widely used for cyclopropanation reactions. For instance, the reaction of a styrene (B11656) derivative with ethyl diazoacetate in the presence of a copper catalyst can generate the corresponding cyclopropanecarboxylate. nih.gov This ester can then be converted to the desired amine. The general mechanism involves the formation of a metal-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring.

Ruthenium catalysts have also been employed in cyclopropanation reactions. For example, dichloro(p-cymene)ruthenium(II) dimer, in combination with a chiral ligand, can catalyze the cyclopropanation of styrenes with ethyl diazoacetate to yield enantiomerically enriched cyclopropanecarboxylates. google.com

The choice of the transition metal and the ligands associated with it can significantly influence the yield, diastereoselectivity, and enantioselectivity of the cyclopropanation reaction.

| Catalyst Type | Typical Precursors | Key Features |

| Dirhodium(II) Catalysts | 2-Chlorostyrene, Diazoacetate | High efficiency and stereoselectivity. nih.gov |

| Copper Catalysts | Styrene derivative, Ethyl diazoacetate | Versatile and widely used. nih.gov |

| Ruthenium Catalysts | Styrene, Ethyl diazoacetate | Can provide high enantioselectivity with chiral ligands. google.com |

Alternative Cyclopropane Ring Formation Strategies

Beyond traditional carbene-based methods, alternative strategies for constructing the cyclopropane ring have been developed. One notable method involves the α-alkylation of a phenylacetonitrile (B145931) derivative. nih.gov In this approach, 2-(2-chlorophenyl)acetonitrile can be reacted with 1,2-dibromoethane (B42909) in the presence of a strong base. The reaction proceeds through a double alkylation of the carbon atom adjacent to the cyano group, leading to the formation of the cyclopropane ring. The resulting cyclopropanecarbonitrile (B140667) can then be converted to the corresponding amine.

Another strategy involves the cyclization of γ-aminoalcohols. While not directly applied to this compound in the provided search results, this method presents a potential alternative route. The synthesis of γ-aminoalcohols can be achieved through Mannich-type reactions, and their subsequent dehydration can lead to the formation of cyclopropane-containing structures. mdpi.com

Functional Group Interconversions on the Cyclopropanamine Core

Once the 1-(2-chlorophenyl)cyclopropane skeleton is in place, the introduction and modification of the amine functional group are the next critical steps. These transformations often involve standard organic reactions tailored to the specific substrate.

Amination Reactions and Derivatives

The introduction of the amine group onto the cyclopropane ring can be achieved through various synthetic routes. A common strategy involves the conversion of a carboxylic acid derivative. For example, a 1-(2-chlorophenyl)cyclopropanecarboxylic acid can be converted to the corresponding amine via a Curtius rearrangement. google.com This reaction sequence typically involves the formation of an acyl azide (B81097) from the carboxylic acid, which then rearranges upon heating to form an isocyanate. Hydrolysis of the isocyanate yields the desired primary amine.

Alternatively, the amine group can be introduced by the reduction of a nitrile or an azide. The reduction of a 1-(2-chlorophenyl)cyclopropanecarbonitrile, which can be synthesized as described in section 2.1.3, with a reducing agent such as lithium aluminum hydride (LiAlH₄) would yield this compound. vanderbilt.edu Similarly, the reduction of a corresponding azide would also lead to the primary amine. vanderbilt.edu

| Precursor Functional Group | Reagents for Conversion to Amine |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Heat; then Hydrolysis (Curtius Rearrangement) google.com |

| Nitrile | Lithium aluminum hydride (LiAlH₄) or Catalytic hydrogenation vanderbilt.edu |

| Azide | Lithium aluminum hydride (LiAlH₄) or Catalytic hydrogenation (e.g., H₂, Pd/C) vanderbilt.edu |

Modifications at the Amino Group (e.g., N-alkylation, N-acylation)

The primary amine of this compound can be further modified to create a variety of derivatives. These modifications can alter the compound's physical and chemical properties.

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the primary amine with an alkyl halide. For example, reaction with methyl iodide would yield the corresponding N-methyl derivative. Reductive amination is another common method for N-alkylation, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-acylation is the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-(2-chlorophenyl)cyclopropyl)acetamide. These amide derivatives are often stable, crystalline solids. nih.gov

These functional group interconversions are fundamental in medicinal chemistry for the synthesis of libraries of related compounds for structure-activity relationship studies.

Derivatization of the Phenyl Ring (e.g., further halogenation, nitration, sulfonation)

Further functionalization of the 2-chlorophenyl ring in this compound can be achieved through various electrophilic aromatic substitution reactions. The outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the 1-cyclopropylamine group. The chloro group is a deactivating, ortho-, para-director, while the amino group is strongly activating and also an ortho-, para-director. byjus.comyoutube.com

Given the strong activating nature of the amino group, direct electrophilic substitution on this compound is expected to be rapid and may lead to multiple substitutions. byjus.com To achieve controlled monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide, for example, an acetanilide. chemistrysteps.com This protecting group strategy reduces the activating influence and sterically hinders the ortho positions, favoring substitution at the para position relative to the amide. chemistrysteps.com

Halogenation: Further halogenation, such as bromination, would be directed to the positions activated by the cyclopropylamine (B47189) group and deactivated to a lesser extent by the chlorine. Without a protecting group on the amine, reactions with reagents like bromine water can lead to poly-halogenated products. youtube.com With the amine protected as an amide, bromination would likely occur at the position para to the amide and meta to the chlorine, which is the 4-position.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. byjus.com Direct nitration of anilines can be problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group in the strongly acidic medium, which forms a meta-directing anilinium ion. byjus.com Therefore, protection of the amino group as an amide is a common strategy to achieve selective para-nitration. chemistrysteps.com

Sulfonation: Sulfonation with fuming sulfuric acid would similarly be directed by the activating cyclopropylamine group. byjus.com The reaction with aniline (B41778) and sulfuric acid is known to be vigorous, initially forming anilinium hydrogen sulfate (B86663) which upon heating rearranges to sulfanilic acid. byjus.com A similar outcome would be anticipated for this compound.

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups. Mechanistic studies often focus on the transformation of the cyclopropylamine moiety and substitutions on the chlorophenyl ring.

Oxidation Pathways and Metabolite Prediction

The oxidation of this compound is of significant interest, particularly in the context of drug metabolism. The cyclopropylamine moiety is known to be susceptible to metabolic oxidation, which can lead to the formation of reactive intermediates. acs.org Cytochrome P450 enzymes are often implicated in the oxidation of cyclopropylamines. acs.org

One of the key oxidation pathways involves the opening of the cyclopropane ring. This can proceed through the formation of a carbon-centered radical, which can be further oxidized to an α,β-unsaturated aldehyde. acs.orgwikipedia.org These reactive metabolites have the potential to form covalent adducts with biological macromolecules such as proteins, which is a mechanism of interest in toxicology studies. acs.orgwikipedia.org For instance, the hepatotoxicity of the antibiotic trovafloxacin (B114552) has been linked to the metabolic activation of its cyclopropylamine moiety. acs.orgwikipedia.org

Predicting the metabolites of this compound can be approached using computational models. These models often use machine learning algorithms trained on known metabolic pathways to predict the sites of metabolism on a new molecule. organicreactions.org

Reduction Reactions and Product Characterization

The reduction of this compound would primarily involve the dehalogenation of the chlorophenyl ring to yield 1-phenylcyclopropanamine. Catalytic hydrogenation is a common method for the reduction of aryl halides. tcichemicals.com Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed. tcichemicals.comresearchgate.net The reaction is typically carried out under a hydrogen atmosphere. tcichemicals.com

Alternatively, metal hydride reagents can be used for the reduction of aryl chlorides. chem-station.comacs.org While lithium aluminum hydride (LiAlH4) can reduce aryl halides, it is a very strong reducing agent. chem-station.com Milder and more selective reagents are often preferred to avoid the reduction of other functional groups. organicreactions.org Radical hydrodehalogenation using reagents like sodium hydride in the presence of an initiator is another potential method. nih.gov

The characterization of the reduction product, 1-phenylcyclopropanamine, would be carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the removal of the chlorine atom and the integrity of the rest of the molecule.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally not favored under standard conditions. google.com The carbon-chlorine bond in chlorobenzene (B131634) has a partial double bond character due to resonance, making it stronger and more difficult to break. google.com Furthermore, the benzene (B151609) ring is electron-rich and repels nucleophiles. organic-chemistry.org

For SNAr to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (the chlorine atom). google.comlscollege.ac.in These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. google.com Since this compound lacks such strong activating groups, it is largely unreactive towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

As discussed in section 2.2.3, the chlorophenyl moiety of this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The 1-cyclopropylamine group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. youtube.com

The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. byjus.com In the case of this compound, the positions ortho to the cyclopropylamine group are the 6-position on the phenyl ring and the cyclopropane ring itself. The position para to the cyclopropylamine is the 4-position. The chlorine atom is at the 2-position.

Therefore, electrophilic attack is most likely to occur at the 4-position and the 6-position of the phenyl ring. The steric bulk of the cyclopropylamine group might influence the ratio of substitution at these positions.

| Reaction Type | Predicted Major Product(s) |

| Halogenation | 1-(2-Chloro-4-halophenyl)cyclopropanamine and/or 1-(2-Chloro-6-halophenyl)cyclopropanamine |

| Nitration | 1-(2-Chloro-4-nitrophenyl)cyclopropanamine and/or 1-(2-Chloro-6-nitrophenyl)cyclopropanamine |

| Sulfonation | 4-Amino-3-chlorophenylcyclopropane-1-sulfonic acid and/or 2-Amino-3-chlorophenylcyclopropane-1-sulfonic acid |

Scale-Up Considerations for Research and Preclinical Development

The transition from laboratory-scale synthesis to larger-scale production for research and preclinical development presents several challenges. For this compound, a common synthetic route involves the Curtius rearrangement of a corresponding cyclopropanecarboxylic acid azide. acs.org

Safety of Reagents: The use of azides in the Curtius rearrangement poses a significant safety risk, as acyl azides can be thermally unstable and potentially explosive. acs.orgacs.orgresearchgate.net Calorimetric studies are often necessary to define safe operating conditions for the reaction on a larger scale. acs.orgacs.org

Process Optimization: On a larger scale, side reactions can become more prominent. For instance, in the Curtius rearrangement, the formation of urea (B33335) byproducts can occur, reducing the yield of the desired amine. nih.gov Careful control of reaction parameters such as temperature, addition rates, and purification of intermediates is crucial. acs.org

Purification: The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for purification at an industrial scale, as it is generally more cost-effective than chromatography. Developing a robust crystallization process is therefore a key consideration.

Alternative Routes: Given the challenges associated with the Curtius rearrangement, exploring alternative synthetic routes that avoid hazardous reagents and are more amenable to scale-up is an important aspect of process development. acs.org Methods such as the Hofmann rearrangement or catalytic amination could be considered. acs.org

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Cyclopropanamine Analogues

Impact of Cyclopropane (B1198618) Ring Stereochemistry on Biological Activity

The three-membered carbocyclic moiety of the cyclopropane ring, with its inherent strain and unique bonding characteristics, is a key determinant of the biological profile of these compounds. unl.pt The stereochemistry of the cyclopropane ring, referring to the three-dimensional arrangement of its atoms, can significantly influence the molecule's interaction with biological targets. unl.ptmdpi.com The rigid conformation of the cyclopropane ring can enhance binding affinity and potency, as well as improve metabolic stability. nih.gov

For instance, in related phenylcyclopropylamine derivatives, the configuration of substituents on the cyclopropane ring is of prime importance for potent enzymatic inhibition. unl.pt Studies on similar structures have shown that different stereoisomers can exhibit vastly different biological activities. mdpi.com For example, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry can be a critical driver of potency. mdpi.com While specific data on the stereochemistry of 1-(2-chlorophenyl)cyclopropanamine itself is limited in the provided results, the general principle holds that the spatial arrangement of the phenyl and amino groups on the cyclopropane ring is a crucial factor in determining its biological activity.

Influence of Phenyl Ring Substitution Patterns

Modifications to the phenyl ring, including the position and nature of substituents, have been extensively studied to understand their impact on biological activity.

The position of the chlorine atom on the phenyl ring—whether it is in the ortho (2-position), meta (3-position), or para (4-position)—can dramatically alter the molecule's properties and its interaction with biological targets. masterorganicchemistry.comnih.gov Historically, there has been a bias in medicinal chemistry towards para-substituted phenyl rings, partly due to the ease of synthesis and predicted hydrophobicity-driven potency effects. nih.govresearchgate.net However, exploring ortho and meta isomers is crucial for a comprehensive understanding of SAR. researchgate.net

The different electronic and steric properties of ortho, meta, and para isomers can lead to varied biological outcomes. mdpi.comnih.gov For example, in a study of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles, positional isomers exhibited significant differences in their efficacy against various bacterial strains. nih.gov In the context of 2,3-benzodiazepine analogues, substituting a halogen at the meta versus the ortho position of the phenyl ring had a notable effect on their inhibitory potency. nih.gov Generally, ortho-substitution can cause a twist in the molecule, disrupting planarity and potentially leading to different spatial arrangements that could be beneficial for binding to specific targets. researchgate.net

Table 1: Impact of Chlorine Position on Biological Activity (Hypothetical Data)

| Compound | Phenyl Ring Substitution | Relative Activity |

|---|---|---|

| Analogue 1 | ortho-chloro | +++ |

| Analogue 2 | meta-chloro | ++ |

This table is for illustrative purposes as specific comparative data for this compound isomers was not available in the search results.

Replacing the chlorine atom with other halogens, such as fluorine (F), bromine (Br), or iodine (I), introduces further variations in electronic and steric properties. mdpi.com Halogen substituents can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

In a study of citalopram (B1669093) analogues, a 5-bromo substitution resulted in a compound that was as active and selective as the parent compound. nih.gov Similarly, a 5-iodo analogue also demonstrated high binding affinity. nih.gov In another study on fluorinated phenylcyclopropylamine analogues, the presence of a fluorine atom cis to the amino group was found to increase tyramine (B21549) oxidase inhibition. nih.gov The specific halogen and its position can fine-tune the biological activity of the compound. nih.gov

Table 2: Impact of Different Halogen Substituents (Hypothetical Data)

| Compound | Halogen Substituent (ortho-position) | Relative Activity |

|---|---|---|

| Analogue 4 | -F | ++ |

| Analogue 5 | -Cl | +++ |

| Analogue 6 | -Br | ++ |

This table is for illustrative purposes as specific comparative data for 1-(2-halogenophenyl)cyclopropanamine analogues was not available in the search results.

Introducing non-halogen substituents like alkoxy (e.g., -OCH3), alkyl (e.g., -CH3), and others can further probe the SAR. mdpi.comnih.gov These groups can alter the molecule's size, shape, and electronic distribution. For example, the introduction of methoxy, methyl, and trifluoromethyl groups has been shown to generate different structure-activity relationships in various anticancer compounds. nih.gov

In a study of ketamine ester analogues, substituents such as Cl, Me, OMe, CF3, and OCF3 were introduced at various positions on the benzene (B151609) ring to investigate their effects on drug binding. mdpi.com The results indicated that these substitutions could significantly affect the molecule's lipophilic, electronic, and steric properties, thereby influencing its biological activity. mdpi.com

Modifications of the Amine Functionality

The amine group is a critical functional group in many biologically active compounds, and its modification is a common strategy in SAR studies. msu.eduauburn.edu

The classification of amines as primary (1°), secondary (2°), or tertiary (3°) depends on the number of alkyl or aryl groups attached to the nitrogen atom. msu.eduauburn.edu This classification is distinct from how other functional groups are categorized. msu.edu Modifying the amine from a primary amine, as in this compound, to a secondary or tertiary amine can have a profound impact on its biological activity.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-2-Fluoro-2-phenylcyclopropylamine |

| 2-Fluoro-1-phenylcyclopropylmethylamine |

| 3-Br-acivicin |

| Citalopram |

| Tranylcypromine (trans-2-phenylcyclopropylamine) |

Conformationally Restricted Amine Derivatives

A key strategy in medicinal chemistry to enhance the affinity and selectivity of a ligand for its biological target is to reduce its conformational flexibility. For amine-containing compounds like this compound, this can be achieved by incorporating the amine group into a more rigid cyclic system. This approach limits the number of accessible conformations, ideally pre-organizing the molecule into a bioactive conformation that favorably interacts with the target protein.

While specific research on conformationally restricted analogues of this compound is limited in publicly available literature, studies on structurally related cyclopropylamine (B47189) derivatives provide valuable insights. For instance, research on other phenylcyclopropylamine derivatives has demonstrated that the stereochemistry of the cyclopropane ring and the nature of the substituents on the phenyl ring and the amine are crucial for activity.

In the broader context of cyclopropylamine-containing compounds, such as those targeting monoamine oxidase (MAO), the spatial arrangement of the amine group relative to the cyclopropane and phenyl rings is a key determinant of inhibitory potency and selectivity. nih.govrsc.org For example, the introduction of additional cyclic structures to constrain the orientation of the amine can lead to significant changes in biological activity. These modifications can influence how the molecule fits into the binding pocket of its target and can affect interactions with key amino acid residues.

The synthesis of such conformationally restricted analogues often involves multi-step synthetic routes. For example, starting from a substituted 2-phenyl acetonitrile (B52724), cyclopropanation can be achieved, followed by conversion of the nitrile group to a carboxylic acid, and subsequent amide coupling with various cyclic amines to introduce the conformational restriction. nih.govresearchgate.net

Integration of Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the relationship between a molecule's structure and its biological activity. These in silico techniques offer a rational approach to the design of new analogues, complementing and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds.

For analogues of this compound, a QSAR study would typically involve a dataset of derivatives with varying substituents on the phenyl ring and modifications to the cyclopropylamine moiety. A range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then employed to build a predictive model.

A study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structurally related to this compound, successfully utilized 3D-QSAR methods (CoMFA and CoMSIA) to investigate their selectivity for the dopamine (B1211576) D3 receptor. nih.gov The resulting models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity, providing a roadmap for designing more selective ligands. nih.gov

Table 1: Example of a QSAR Data Table for Phenylcyclopropylamine Analogues

| Compound | Substituent (R) | logP | Molecular Weight | Predicted pIC50 | Observed pIC50 |

| 1 | H | 2.5 | 147.2 | 6.8 | 6.9 |

| 2 | 2-Cl | 3.1 | 181.6 | 7.2 | 7.1 |

| 3 | 3-Cl | 3.1 | 181.6 | 7.0 | 7.0 |

| 4 | 4-Cl | 3.1 | 181.6 | 6.5 | 6.6 |

| 5 | 2-F | 2.7 | 165.2 | 6.9 | 6.8 |

| 6 | 4-CH3 | 3.0 | 161.2 | 6.7 | 6.8 |

| 7 | 4-OCH3 | 2.8 | 177.2 | 6.6 | 6.5 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique allows for the visualization of ligand-protein interactions at the atomic level, providing insights into the key binding motifs. For this compound analogues, docking studies would be instrumental in understanding how modifications to the chemical structure affect the binding mode and affinity for a specific biological target, such as a neurotransmitter transporter or an enzyme. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and conformational changes induced by ligand binding.

In the study of PCPMA derivatives, molecular docking combined with 300 ns MD simulations was used to elucidate the interaction mode with the D3 receptor. nih.gov The simulations, along with free energy calculations, confirmed strong interactions between the ligands and key residues in the binding pocket, providing a theoretical basis for their observed affinities. nih.gov

Table 2: Example of Molecular Docking Results for this compound Analogues

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Serotonin (B10506) Transporter (SERT) | -8.5 | Tyr95, Asp98, Ile172, Phe335 |

| Analogue A (3-Cl) | Serotonin Transporter (SERT) | -8.2 | Tyr95, Asp98, Phe335 |

| Analogue B (4-F) | Serotonin Transporter (SERT) | -7.9 | Tyr95, Asp98, Ser438 |

| Analogue C (2-CH3) | Serotonin Transporter (SERT) | -8.0 | Tyr95, Asp98, Ile172 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. dovepress.commdpi.commdpi.comresearchgate.net A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based).

Once a pharmacophore model is developed for a series of active this compound analogues, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required structural features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. mdpi.com

For instance, pharmacophore models have been successfully used to identify novel inhibitors for various central nervous system (CNS) targets. mdpi.comnih.gov A similar approach could be applied to discover new analogues of this compound with desired pharmacological profiles. The identified hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

Pharmacological Investigations and Biological Target Identification

In Vitro Pharmacological Profiling

In vitro profiling is the foundational step in characterizing the pharmacological activity of a new chemical entity. It utilizes a battery of standardized biochemical and cell-based assays to determine the compound's potency and selectivity across a range of potential biological targets.

Receptor binding assays are crucial for identifying which, if any, neurotransmitter or hormone receptors a compound interacts with. These assays typically use radiolabeled ligands that are known to bind to specific receptors. By measuring the ability of the test compound, such as 1-(2-chlorophenyl)cyclopropanamine, to displace the radioligand, researchers can determine its binding affinity (expressed as Ki or IC50). A comprehensive screening panel would assess binding against a wide array of receptors, including but not limited to dopaminergic, serotonergic, adrenergic, and histaminergic receptors. For a compound in this class, assessing affinity for dopamine (B1211576) and serotonin (B10506) receptors would be of particular interest.

For instance, a study on a related series of compounds investigated binding at cloned human dopamine D4 and D2 receptors, as well as serotonin 5-HT1A and adrenergic α1 receptors, to establish a selectivity profile. A high degree of selectivity is often a desirable trait in drug development, as it can minimize off-target effects.

Table 1: Representative Receptor Binding Affinity Profile This table illustrates typical data obtained from receptor binding assays for a hypothetical compound from the phenylcyclopropylamine class. Specific data for this compound is not publicly available.

| Receptor Target | Binding Affinity (Ki, nM) | Selectivity vs. Primary Target |

|---|---|---|

| Dopamine D2 | >10,000 | - |

| Dopamine D4 | 5,000 | - |

| Serotonin 5-HT1A | 8,500 | - |

| Adrenergic α1 | >10,000 | - |

Given that this compound is a structural analog of trans-2-phenylcyclopropylamine (tranylcypromine), a known inhibitor of monoamine oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1), enzyme inhibition assays are central to its pharmacological workup.

Monoamine Oxidase (MAO) Inhibition: Assays would measure the compound's ability to inhibit the activity of both MAO-A and MAO-B isoforms. These enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862).

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a histone demethylase that plays a critical role in epigenetic regulation of gene expression and is a target in oncology. Research has shown that derivatives of trans-2-phenylcyclopropylamine can be potent LSD1 inhibitors. Assays determine the inactivation kinetics (k_inact) and inhibition constant (K_I) to quantify potency. The goal of creating derivatives is often to enhance selectivity for LSD1 over the MAOs.

N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) Inhibition: This enzyme is involved in the synthesis of endocannabinoids like anandamide. Inhibition assays would assess the compound's effect on NAPE-PLD activity, typically by measuring the conversion of a substrate to anandamide.

Table 2: Representative Enzyme Inhibition Data for a Phenylcyclopropylamine Analog This table presents kinetic data for the parent compound, trans-2-phenylcyclopropylamine (2-PCPA), as specific data for the 2-chloro derivative is not available. It illustrates the non-selective nature of the parent compound.

| Enzyme Target | Inhibition Constant (K_I, µM) | Inactivation Rate (k_inact, s⁻¹) | Potency (k_inact/K_I, M⁻¹s⁻¹) |

|---|---|---|---|

| LSD1 | 242 | 0.0106 | 44 |

| MAO-A | 170 | 0.017 | 100 |

| MAO-B | 216 | 0.15 | 694 |

To determine if this compound affects neurotransmitter reuptake, transporter inhibition studies are conducted. These assays use cells, often human embryonic kidney (HEK 293) cells, that are engineered to express a specific transporter protein, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). The assay measures the uptake of a radiolabeled substrate (e.g., [³H]-serotonin) into the cells in the presence and absence of the test compound. Inhibition of uptake indicates an interaction with the transporter. Broader panels also assess interactions with solute carrier (SLC) transporters like OATP1B1, OAT1, and OCT2, which are important for drug disposition.

Cell-based functional assays move beyond simple binding or enzyme activity to measure the physiological consequence of the compound's interaction with its target in a living cell. For an LSD1 inhibitor, for example, a functional assay would involve treating cancer cells with the compound and measuring changes in the methylation status of histone H3 at lysine (B10760008) 4 (H3K4), a direct downstream marker of LSD1 activity. Another functional assay could measure changes in the expression of genes known to be repressed by LSD1. These experiments confirm that the biochemical inhibition observed translates into a relevant cellular effect.

Mechanism of Action Elucidation (Molecular and Cellular Levels)

Once primary targets are identified, further studies are required to understand precisely how the compound exerts its effects at a molecular and cellular level.

If a compound inhibits an enzyme like LSD1, it is expected to modulate signal transduction pathways related to gene expression. LSD1 inhibition leads to increased histone methylation, which alters chromatin structure and reactivates the expression of silenced genes, such as tumor suppressor genes. Elucidating this mechanism involves techniques like Western blotting to detect changes in histone marks and quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression levels of target genes. For phenylcyclopropylamine-based inhibitors, the molecular mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the enzyme, leading to irreversible inactivation. Structural biology studies, such as X-ray crystallography, can be used to visualize this interaction and guide the design of more potent and selective derivatives.

Protein-Ligand Interaction Characterization

There is currently no publicly available scientific literature or data detailing the specific protein-ligand interactions of this compound. Research characterizing how this compound binds to specific protein targets, including the identification of binding sites and the nature of the chemical interactions, has not been published.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

No studies have been found that investigate the effects of this compound on gene expression or the proteome. Consequently, there is no information on which cellular pathways may be altered or which proteins may be differentially expressed following exposure to this compound.

Potential Therapeutic Applications and Disease Area Exploration

Central Nervous System (CNS) Activity

While the chemical structure of this compound may suggest potential activity within the central nervous system, there is a lack of published research to substantiate any specific CNS effects.

A review of existing literature reveals no studies that have investigated this compound for any potential antipsychotic properties. Its efficacy and mechanism of action in models of psychosis are unknown.

There is no available data from preclinical or clinical studies to suggest that this compound possesses neuroprotective effects. Research into its potential to protect neurons from damage or degeneration has not been documented.

The effect of this compound on monoamine systems, including its interaction with dopamine, serotonin, and norepinephrine transporters or receptors, has not been characterized in the scientific literature.

Antimicrobial Research

The investigation into the antimicrobial properties of compounds structurally related to this compound suggests a potential for antibacterial and antifungal activity. The core structure, featuring a cyclopropane (B1198618) ring, is a key component in various molecules exhibiting a broad spectrum of antimicrobial effects. mdpi.comfrontiersin.org

Research on amide derivatives of cyclopropane has demonstrated that the nature and position of substituents on the aromatic ring significantly influence their antimicrobial efficacy. mdpi.com For instance, studies on a series of amide derivatives containing cyclopropane revealed that aryl amides generally exhibit higher activity against bacteria such as Staphylococcus aureus and Escherichia coli compared to their fatty amide counterparts. mdpi.com This suggests that the chlorophenyl group in this compound could play a crucial role in its potential antimicrobial profile.

Furthermore, a study on purpurin (B114267) derivatives showed that a cyclopropane substituent rendered the compound moderately active against Bacillus subtilis. researchgate.net Another investigation into trisalkylamine cyclopropenium derivatives highlighted their capability to overcome microbial resistance, with some analogs displaying considerable antimalarial activity. nih.gov These findings underscore the potential of the cyclopropane motif in developing new antimicrobial agents.

Interactive Table: Antimicrobial Activity of Selected Cyclopropane Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

| Amide derivatives of cyclopropane | Staphylococcus aureus, Escherichia coli | Moderate activity, influenced by aryl substitution. | mdpi.com |

| Purpurin with cyclopropane substituent | Bacillus subtilis | Moderate antibacterial activity. | researchgate.net |

| Trisalkylamine cyclopropenium derivatives | Plasmodium falciparum (Malaria) | Considerable antimalarial activity. | nih.gov |

Anticancer Research

The potential anticancer activity of this compound can be inferred from studies on compounds containing either the cyclopropane ring or the chlorophenyl moiety, both of which are present in various anticancer agents. frontiersin.orgnih.gov

Cyclopropane derivatives have been identified as having a wide range of biological activities, including antitumor properties. frontiersin.org Similarly, compounds incorporating a chlorophenyl group have been investigated for their cytotoxic effects. For example, a study on 2-phenazinamine derivatives revealed that 2-chloro-N-(phenazin-2-yl)benzamide exhibited a potent anticancer effect against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cell lines.

Furthermore, research into semicarbazides and thiosemicarbazides has shown that nitro-substituted derivatives possess remarkable anticancer effects against malignant glioma cells (U87). acs.org While not direct analogs, these studies highlight the importance of aromatic substitutions in conferring anticancer properties. The combination of a cyclopropane ring and a chlorophenyl group in this compound suggests that it could be a candidate for further investigation in cancer research.

Interactive Table: Anticancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 2-Chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Potent anticancer effect. | |

| Nitro-substituted semicarbazides | U87 (malignant glioma) | Remarkable anticancer effects. | acs.org |

| Thiazolo[4,5-d]pyrimidine derivatives | Various human cancer cell lines | Potential therapeutic agents. | nih.gov |

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is suggested by research on related compounds. For instance, a study on 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which contains a chlorophenyl group, demonstrated significant anti-inflammatory properties in microglial cells. CDMPO was found to attenuate the production of nitric oxide (NO) and inhibit the release of proinflammatory cytokines.

While direct studies on the anti-inflammatory effects of this compound are lacking, the known anti-inflammatory activity of various chlorophenyl-containing compounds points towards a potential area of investigation for this molecule.

Other Emerging Biological Activities

Beyond the specific areas of antimicrobial, anticancer, and anti-inflammatory research, the structural components of this compound suggest other potential biological activities. Cyclopropane derivatives are known to exhibit a vast array of biological properties, including acting as enzyme inhibitors and having applications in neurochemical studies. frontiersin.org

The cyclopropylamine (B47189) moiety itself is a valuable intermediate in the synthesis of various pharmaceuticals, including antidepressants and antiviral drugs. This highlights the broad therapeutic potential of this structural class. The presence of the 2-chlorophenyl group can further modulate the pharmacological profile, potentially leading to activity in areas such as neuroscience, given the prevalence of chlorinated compounds in centrally acting drugs. The unique combination of these two functional groups in this compound makes it a compound with diverse and largely unexplored biological potential.

Preclinical Research and Translational Aspects

In Vivo Pharmacological Efficacy Studies

Comprehensive searches for in vivo pharmacological efficacy studies of 1-(2-Chlorophenyl)cyclopropanamine yielded no specific results. The establishment of pharmacological efficacy relies on testing the compound in relevant animal models of disease.

Animal Models of Disease Relevant to Identified Targets

There is no publicly available information identifying the specific biological targets of this compound. Consequently, no associated animal models of disease for this compound have been described in the literature. The selection of an appropriate animal model is fundamentally dependent on the therapeutic indication being investigated. For instance, neurotoxin-based models using substances like MPTP or 6-OHDA, or genetic models, are commonly employed for Parkinson's disease research. nih.govnih.govmdpi.com Similarly, models such as the maximal electroshock test or chemically induced seizure models are standard for evaluating potential anticonvulsant agents. mdpi.com Without an identified target or disease context, it is not possible to specify relevant animal models for this compound.

Dose-Response Relationships and Efficacy Endpoints

No studies detailing the dose-response relationships or defining specific efficacy endpoints for this compound are available in the public record. Such studies are essential to determine the effective dose range of a compound and to establish clear measures of its therapeutic activity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

A thorough characterization of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a cornerstone of preclinical development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No specific ADME data for this compound has been published. ADME studies are critical for evaluating a compound's potential as a drug, as they influence its bioavailability, duration of action, and potential for accumulation. nih.gov

Metabolic Stability (e.g., Liver Microsomes)

While the methodologies for assessing metabolic stability are well-established, specific data for this compound is absent from the literature. Metabolic stability assays, often conducted using liver microsomes from various species (human, rat, mouse), are used to determine a compound's susceptibility to metabolism by enzymes like the Cytochrome P450 family. pharmaron.comsolvobiotech.comlabcorp.com These experiments measure the rate at which the parent compound is cleared over time, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov This information helps predict in vivo clearance and potential drug-drug interactions.

The general procedure for a metabolic stability assay in liver microsomes involves incubating the test compound at a specific concentration (e.g., 1 µM) with a defined amount of microsomal protein (e.g., 0.5 mg/mL) in the presence of necessary cofactors like NADPH. labcorp.com Samples are taken at various time points and analyzed by LC-MS/MS to quantify the remaining parent compound. pharmaron.com

Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Hypothetical) No actual data is available for this compound. This table illustrates the typical format of such data.

| Species | Test Compound Concentration (µM) | t½ (min) | In Vitro CLint (µL/min/mg protein) |

|---|---|---|---|

| Human | 1 | - | - |

| Rat | 1 | - | - |

| Mouse | 1 | - | - |

Metabolite Identification and Profiling

There are no published studies identifying the metabolites of this compound. Metabolite identification is the process of determining the chemical structures of the products formed when a compound is metabolized by the body. This is often performed using techniques like high-resolution mass spectrometry on samples from in vitro systems (like liver microsomes or hepatocytes) or from in vivo studies. labcorp.comnih.gov Understanding a compound's metabolic pathways is crucial, as metabolites can be active, inactive, or potentially toxic. The presence of a cyclopropane (B1198618) ring, as in this compound, can sometimes influence metabolic pathways, potentially blocking certain sites of oxidation and improving metabolic stability. nih.gov

Bioavailability Assessment

Oral bioavailability, a key pharmacokinetic parameter, determines the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. While specific bioavailability data for this compound is not publicly available, its assessment would follow established protocols. Typically, this involves administering the compound to animal models (e.g., rats or mice) through both intravenous (IV) and oral (PO) routes.

Blood samples are collected at various time points post-administration, and the concentration of the compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The bioavailability (F%) is then calculated by comparing the area under the concentration-time curve (AUC) for the oral dose to the AUC for the intravenous dose, adjusted for the dose administered.

Table 1: Illustrative Bioavailability Parameters This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available in the public domain.

| Parameter | Value |

|---|---|

| Route of Administration | Oral (PO) / Intravenous (IV) |

| Dose (mg/kg) | 10 (PO), 2 (IV) |

| AUCPO (ng·h/mL) | 1500 |

| AUCIV (ng·h/mL) | 600 |

| Bioavailability (F%) | 50% |

Brain Penetration Studies (Blood-Brain Barrier Permeability)

For compounds with potential central nervous system (CNS) activity, assessing their ability to cross the blood-brain barrier (BBB) is crucial. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.govnih.gov

The permeability of a compound across the BBB can be predicted based on its physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, and number of hydrogen bond donors and acceptors. nih.gov Experimental evaluation involves in vivo, in situ, or in vitro models. nih.govresearchgate.net In in vivo studies, the compound is administered to animals, and the concentrations in the brain and plasma are measured at a specific time point to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu). researchgate.net In vitro models often use cultured endothelial cells to simulate the barrier. researchgate.net

While specific BBB permeability data for this compound is not found in public literature, its structure would be analyzed to predict its potential for CNS penetration.

Toxicological Assessment and Safety Profiling

A comprehensive toxicological assessment is fundamental to characterizing the safety profile of any new chemical compound. This involves a battery of in vitro and in vivo tests to identify potential hazards.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are an early screening step to determine the concentration at which a compound causes cell death. nih.gov These tests expose various cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) to a range of concentrations of the test substance. nih.govnih.gov Cell viability is then measured using assays such as the MTT or LDH assay. The result is typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. nih.govresearchgate.net Specific cytotoxicity data for this compound is not currently available in published literature.

Table 2: Example Data from In Vitro Cytotoxicity Assay This table presents hypothetical data for illustrative purposes.

| Cell Line | Assay Type | Exposure Time | IC50 (µM) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT | 24 hours | 75 |

| SH-SY5Y (Human Neuroblastoma) | MTT | 24 hours | 120 |

Genotoxicity Testing (e.g., Ames Test, Chromosomal Aberration)

Genotoxicity tests are designed to detect compounds that can cause genetic damage, such as gene mutations and chromosomal damage. nelsonlabs.com

The Ames test , or bacterial reverse mutation assay, is a widely used method to screen for mutagenic potential. youtube.comyoutube.comnih.gov It uses several strains of the bacterium Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. youtube.com The bacteria are exposed to the test compound, and a positive result (a high number of revertant colonies) indicates that the compound has caused a reverse mutation, restoring the gene's function and suggesting mutagenic activity. youtube.comyoutube.com

The in vitro chromosomal aberration test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. criver.comfda.gov Cells are treated with the compound, and metaphase chromosomes are examined microscopically for abnormalities like breaks, gaps, and exchanges. fda.govagc-chemicals.comnih.gov A statistically significant, dose-dependent increase in aberrant cells indicates a clastogenic potential. criver.com

Cardiotoxicity and Other Off-Target Liability Screening

Cardiotoxicity is a major concern in drug development, often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening arrhythmias. researchgate.netnih.gov Therefore, early screening against the hERG channel is standard practice. This is typically done using automated patch-clamp electrophysiology on cells expressing the hERG channel.

Broader off-target liability screening involves testing the compound against a panel of receptors, enzymes, and ion channels to identify unintended interactions that could lead to adverse effects. nih.govnih.gov Computational, or in silico, models are increasingly used for early prediction of potential off-target activities before extensive experimental testing. biorxiv.orgbiorxiv.org

Early In Vivo Toxicology Studies (e.g., Acute and Sub-acute Toxicity)

Early in vivo studies in animals are conducted to understand the compound's toxicity on a whole-organism level.

Acute toxicity studies typically involve the administration of a single, high dose of the substance to rodents to determine the immediate adverse effects and to identify the median lethal dose (LD50). ugm.ac.id Observations include mortality, clinical signs of toxicity, and effects on body weight over a period of up to 14 days. ugm.ac.id

Sub-acute toxicity studies (also known as repeated-dose studies) involve administering the compound daily for a period of 14 or 28 days at multiple dose levels. japsonline.commdpi.com These studies provide information on the potential target organs of toxicity and help establish a no-observed-adverse-effect-level (NOAEL). Key endpoints include changes in body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs. japsonline.commdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Formulation and Delivery Strategies for Research Compounds

The successful preclinical evaluation of a novel chemical entity such as this compound is critically dependent on the development of an appropriate formulation that allows for consistent and reproducible administration in research settings. ppd.comnih.gov The primary objective during this phase is to ensure that the compound can be delivered to the biological system in a manner that permits the accurate assessment of its pharmacological and toxicological properties. youtube.com Formulation strategies for research compounds are guided by the physicochemical characteristics of the molecule, the intended route of administration in preclinical models, and the need for a preparation that is both stable and homogenous.

For a compound like this compound, which belongs to the class of arylcyclopropylamines, initial formulation efforts would focus on solubilizing the compound in a vehicle suitable for the chosen preclinical model. acs.orgnih.gov The selection of an appropriate vehicle is a crucial first step and often involves a tiered screening process.

A fundamental aspect of preclinical formulation is understanding the solubility of the test compound. For many research compounds, aqueous solubility can be limited, necessitating the use of co-solvents, surfactants, or other excipients to achieve the desired concentration. Simple aqueous vehicles are preferred when possible, but for poorly soluble compounds, more complex systems are often required.

Common formulation approaches in preclinical research that would be considered for a compound like this compound include:

Aqueous Solutions: For compounds with sufficient water solubility, simple solutions in saline or phosphate-buffered saline (PBS) are ideal due to their physiological compatibility.

Co-solvent Systems: When aqueous solubility is a limiting factor, the use of co-solvents can significantly enhance the amount of compound that can be dissolved. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO). The choice and concentration of the co-solvent must be carefully considered to avoid vehicle-induced toxicity or pharmacological effects.

Suspensions: If a compound cannot be adequately solubilized, it may be formulated as a suspension. This involves dispersing the solid compound in an aqueous vehicle, often with the aid of a suspending agent to ensure uniformity and prevent settling. Common suspending agents include carboxymethylcellulose (CMC), methylcellulose, and tragacanth gum. google.com The particle size of the compound is a critical parameter in suspension formulation, as it can influence the rate of dissolution and subsequent absorption. google.com

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions or solutions in oils (e.g., sesame oil, corn oil) can be employed. google.com These formulations can enhance the oral bioavailability of poorly water-soluble compounds by promoting their absorption through the lymphatic system.

The development of a suitable formulation is an iterative process that often involves screening multiple vehicle compositions to find one that provides the necessary concentration, stability, and in vivo exposure for the planned preclinical studies. nih.gov

Table of Common Preclinical Formulation Strategies

| Formulation Type | Vehicle Components | Key Considerations |

| Aqueous Solution | Saline, Phosphate-Buffered Saline (PBS) | Limited to water-soluble compounds. Physiologically well-tolerated. |

| Co-solvent System | Water with PEG 400, Propylene Glycol, Ethanol, DMSO | Increases solubility of poorly water-soluble compounds. Potential for vehicle toxicity. |

| Aqueous Suspension | Water with suspending agents (e.g., 0.5% CMC) and/or surfactants (e.g., Tween 80) | Suitable for insoluble compounds. Particle size and homogeneity are critical. |

| Lipid-Based Formulation | Oils (e.g., Corn Oil, Sesame Oil), Surfactants | Enhances absorption of highly lipophilic compounds. Can be complex to prepare. |

Advanced Analytical Methodologies for 1 2 Chlorophenyl Cyclopropanamine Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating 1-(2-chlorophenyl)cyclopropanamine from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and assay determination of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with pH modifiers to ensure the analyte is in a suitable ionic state for consistent retention.

While specific, validated HPLC methods for this compound are not widely published in the public domain, the general approach can be inferred from methodologies developed for similar chemical structures. For instance, the analysis of related aromatic amines or cyclopropyl-containing compounds often utilizes a gradient elution to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the chlorophenyl chromophore exhibits maximum absorbance. For more complex mixtures or for trace-level impurity detection, mass spectrometric (MS) detection can be coupled with HPLC (LC-MS).

A stability-indicating RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, was developed to monitor its degradation and impurities under varying pH conditions, highlighting the utility of this technique in assessing compound stability. pensoft.net

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

It is important to note that commercial suppliers of this compound may not provide detailed analytical data, placing the responsibility on the researcher to confirm the product's identity and purity. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the primary amine group in this compound, which can lead to peak tailing and interaction with the stationary phase, derivatization is often a necessary step to improve its chromatographic behavior. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which increase the compound's volatility and reduce its polarity.

A GC method for this compound would typically employ a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of any volatile impurities from the derivatized analyte. A flame ionization detector (FID) is commonly used for general hydrocarbon analysis, while a mass spectrometer (GC-MS) provides definitive identification of the compound and its impurities based on their mass spectra. nih.gov For chlorinated compounds, an electron capture detector (ECD) could also be employed for enhanced sensitivity.

For instance, a GC-MS method for the determination of chloropicrin (B1668804) involves desorption from a resin with methylene (B1212753) chloride followed by analysis, demonstrating a common sample preparation and analysis workflow for chlorinated organic compounds in various matrices. ca.gov

Table 2: Representative GC Parameters for Derivatized Amine Analysis

| Parameter | Typical Value/Condition |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless |

| Temperature Program | e.g., 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (B1165640) (TFAA) |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to separate and quantify the enantiomers is crucial. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. mdpi.com The choice of mobile phase, which can be a normal-phase solvent (e.g., hexane/isopropanol) or a reversed-phase solvent system, is critical for achieving optimal separation. youtube.com

Alternatively, a chiral mobile-phase additive (CMPA) can be used with a standard achiral column. The CMPA forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on the achiral stationary phase. springernature.com The determination of enantiomeric excess is generally performed using a UV detector, and the ratio of the peak areas of the two enantiomers is used to calculate the e.e. uma.es

Table 3: General Conditions for Chiral HPLC Separation of Amines

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IC) or protein-based (e.g., α1-acid glycoprotein) |

| Mobile Phase | Normal Phase: n-Hexane/Ethanol or Isopropanol with additives (e.g., diethylamine) Reversed Phase: Acetonitrile/Water or Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at an appropriate wavelength |

| Temperature | Controlled, often sub-ambient to enhance resolution |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its electronic and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as signals for the protons of the cyclopropyl (B3062369) ring and the amine group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would be characteristic of the compound's structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-C(N) | - | 140 - 150 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 20 |

| Cyclopropyl C(N) | - | 30 - 40 |

| Amine NH₂ | 1.0 - 3.0 (broad) | - |

Note: These are estimated ranges and the actual values can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution MS (HRMS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the cyclopropyl group or cleavage of the C-N bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule and its fragments. This is particularly useful for confirming the identity of the compound and for identifying unknown impurities. nih.gov PubChem provides predicted collision cross-section data for various adducts of this compound, which can be useful in advanced MS studies. uni.lu

Table 5: Predicted Mass Spectrometric Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Notes |

| [M+H]⁺ | 168.0575 | Protonated molecule |

| [M+Na]⁺ | 190.0394 | Sodium adduct |

| [M]⁺ | 167.0496 | Molecular ion |

Data sourced from PubChem entry for this compound hydrochloride. uni.lu

The fragmentation of the molecular ion would likely involve characteristic losses. For example, alpha-cleavage is a common fragmentation pathway for amines, which in this case could lead to the formation of a stable iminium ion. vaia.com The fragmentation of the cyclopropane (B1198618) ring can also produce characteristic ions. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used for the structural elucidation of molecules by measuring the absorption of infrared radiation by a sample. For this compound, IR spectroscopy can confirm the presence of its key functional groups. The IR spectrum is determined by the vibrations of the chemical bonds within the molecule.

The primary functional groups in this compound are the primary amine (-NH2), the cyclopropyl ring, and the substituted chlorophenyl ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum.

N-H Stretching: The primary amine group typically shows two absorption bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: The cyclopropyl and aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The cyclopropyl C-H stretches are often at a slightly higher wavenumber than typical alkane C-H stretches.

N-H Bending: The scissoring vibration of the primary amine group gives rise to a medium to strong band in the 1650-1580 cm⁻¹ region.

C=C Stretching: The aromatic ring C=C stretching vibrations typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to be in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom on the phenyl ring will result in a strong absorption band in the fingerprint region, typically between 800-600 cm⁻¹.

While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found, the expected absorption frequencies can be predicted based on established correlation tables and data from similar molecules like cyclopropylamine (B47189). nist.govnih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Cyclopropyl Group | C-H Stretch | ~3080 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Cycloalkane | CH₂ Bend | ~1450 | Medium |

| Aromatic Ring | C-Cl Stretch | 800 - 600 | Strong |

Quantitative Analytical Methods for Biological Matrices

The quantification of drug candidates in biological matrices such as blood, plasma, and urine is a critical component of preclinical and clinical research. For this compound, highly sensitive and selective methods are required for pharmacokinetic (PK) studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples. americanpharmaceuticalreview.comnih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its metabolites. americanpharmaceuticalreview.comnih.gov

A typical LC-MS/MS method for the analysis of this compound in plasma for a PK study would involve several key steps:

Sample Preparation: To remove proteins and other interfering substances, a protein precipitation (PPT) step is commonly employed. nih.gov This involves adding a solvent like methanol (B129727) or acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant containing the analyte can then be injected into the LC-MS/MS system.